5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and indole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the bromination of precursor compounds and subsequent reactions to introduce the hydroxyl and indole groups. One common method involves the bromination of 2-hydroxyacetophenone derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or modify the indole ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl functional groups but lacks the indole structure.
6-bromo-3-formylchromone: Contains a bromine atom and a formyl group but differs in its chromone structure.
5-bromo-2-hydroxy-3-picoline: Similar in having a bromine and hydroxyl group but has a pyridine ring instead of an indole ring .
Uniqueness
The uniqueness of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and indole structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18BrNO4 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propylindol-2-one |
InChI |
InChI=1S/C19H18BrNO4/c1-2-9-21-15-8-7-12(20)10-14(15)19(25,18(21)24)11-17(23)13-5-3-4-6-16(13)22/h3-8,10,22,25H,2,9,11H2,1H3 |
InChI Key |
OMCNAXJJQBJMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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